L-Asparagine-d3 (hydrate)
Description
L-Asparagine-d3 (hydrate) is a stable isotope-labeled analog of the non-essential amino acid L-asparagine, where three hydrogen atoms are replaced with deuterium (D) at positions 2, 3, and 3 of the molecule. Its molecular formula is C4D3H5N2O3·H2O, with a molecular weight of 153.15 g/mol and a CAS number of 2483831-59-8 . The compound is synthesized to ≥95% chemical purity and ≥98.3% isotopic purity, making it a critical internal standard for mass spectrometry (MS) and high-performance liquid chromatography (HPLC) in metabolomics, proteomics, and pharmaceutical research . It is stored at +4°C to maintain stability and is commercially available from suppliers like Toronto Research Chemicals Inc. .
Properties
IUPAC Name |
(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1D2,2D; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-HWSDRXMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)N)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterium Exchange via Acid/Base Catalysis
A foundational method for preparing deuterated amino acids involves treating protonated precursors with deuterated inorganic acids or bases. For L-asparagine-d3, this typically entails refluxing L-asparagine in deuterated solvents such as D₂O or deuterated hydrochloric acid (DCl). The process exploits the kinetic isotope effect, where deuterium replaces hydrogen at specific positions—typically the α-carbon and side-chain amide groups.
Procedure :
-
Reaction Setup : L-asparagine is suspended in excess D₂O containing 10% DCl.
-
Reflux Conditions : The mixture is heated to 80–120°C for 24–72 hours under inert atmosphere to prevent oxidative degradation.
-
Purification : The deuterated product is isolated via rotary evaporation, followed by recrystallization from a deuterated ethanol-D₂O mixture.
Key Parameters :
-
Temperature: Elevated temperatures accelerate deuterium exchange but risk racemization.
-
pH Control: Maintaining acidic conditions (pH 1–3) minimizes side reactions like deamidation.
Yield and Purity :
-
Typical yields range from 60–75%, with deuterium incorporation exceeding 95% as verified by mass spectrometry (MS).
Enzymatic Resolution of Racemic Mixtures
Selective Hydrolysis Using L-Asparaginase
While enzymatic methods are more commonly employed for resolving D/L-asparagine mixtures, they can be adapted for deuteration by incorporating deuterated substrates. Escherichia coli AS 1.588’s L-asparaginase selectively hydrolyzes L-asparagine, leaving the D-enantiomer intact. For L-asparagine-d3, this enzyme can process deuterated intermediates to ensure chiral purity.
Procedure :
-
Substrate Preparation : DL-asparagine-d3 is synthesized via phthaloyl protection of L-aspartic acid-d3, followed by ammonolysis.
-
Enzymatic Hydrolysis : The racemic mixture is treated with E. coli L-asparaginase in borate buffer (pH 7.0) containing 0.03% Tween-80 at 37°C for 36 hours.
-
Separation : The reaction mixture is acidified to pH 3, precipitating L-aspartic acid-d3, while D-asparagine-d3 remains in solution. Ion-exchange chromatography (D201 resin) isolates L-asparagine-d3 with >98% enantiomeric excess.
Challenges :
-
Enzyme activity toward deuterated substrates may be reduced, necessitating longer reaction times.
-
Residual protonated species require rigorous HPLC purification.
Solid-Phase Peptide Synthesis (SPPS) with Deuterated Building Blocks
Synthesis of Fmoc-Protected L-Asparagine-d3
SPPS enables site-specific incorporation of L-asparagine-d3 into peptides. The process begins with preparing a deuterated asparagine derivative, such as Fmoc-L-Asn(Trt)-d3-OH.
Procedure :
-
Deuteration of Side Chain : L-asparagine is treated with D₂O and NaOD under reflux to deuterate the α-carbon and side-chain amide.
-
Protection : The amine group is protected with Fmoc-Cl, and the side chain is shielded with a trityl (Trt) group.
-
Coupling : The deuterated building block is coupled to a resin-bound peptide chain using HBTU/HOBt activation.
Analytical Validation :
-
HPLC : Reverse-phase chromatography confirms deuteration efficiency and purity.
-
NMR : -NMR spectra verify deuterium incorporation at C-α and side-chain positions.
Analytical Characterization and Quality Control
Mass Spectrometry and Isotopic Purity
Electrospray ionization mass spectrometry (ESI-MS) is indispensable for quantifying deuterium incorporation. For L-asparagine-d3, the molecular ion peak appears at m/z 135.1 (compared to 132.1 for protonated L-asparagine), with a characteristic isotopic pattern confirming three deuterium atoms.
Chiral Purity Assessment
Chiral HPLC using a Crownpak CR-I column resolves L- and D-asparagine-d3. Mobile phases of perchloric acid (pH 1.5) and methanol (95:5) achieve baseline separation, ensuring <2% racemization.
Challenges and Optimization Strategies
Minimizing Racemization
Deuteration at the α-carbon stabilizes the tetrahedral intermediate during synthesis, reducing racemization by 5-fold compared to protonated analogs. However, harsh acidic conditions during phthaloyl group removal can invert chirality, necessitating pH-controlled steps.
Solvent Selection
Deuterated solvents (e.g., D₂O, d6-DMSO) are critical to prevent back-exchange of deuterium. Aprotinin-stabilized buffers further suppress protease activity during enzymatic steps.
Applications and Research Findings
Chemical Reactions Analysis
Types of Reactions
L-Asparagine-d3 (hydrate) undergoes various chemical reactions, including:
Hydrolysis: The amide group in L-asparagine can be hydrolyzed to produce L-aspartic acid and ammonia.
Deamidation: This reaction involves the removal of the amide group, resulting in the formation of L-aspartic acid.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Deamidation: Catalyzed by enzymes such as L-asparaginase.
Major Products
Hydrolysis: Produces L-aspartic acid and ammonia.
Deamidation: Produces L-aspartic acid.
Scientific Research Applications
2.1. Metabolic Studies
L-Asparagine-d3 is extensively used in metabolic studies to trace the pathways of amino acid metabolism. By utilizing this labeled compound, researchers can monitor the incorporation of asparagine into proteins and other metabolites within living organisms.
Case Study:
A study employed L-Asparagine-d3 to investigate the metabolic fate of asparagine in cancer cells. The results demonstrated altered metabolic pathways in tumor cells compared to normal cells, highlighting the potential role of asparagine in cancer metabolism .
2.2. Food Science
In food science, L-Asparagine-d3 is utilized to study acrylamide formation during cooking processes. Acrylamide is a potential carcinogen formed from asparagine when foods are subjected to high temperatures.
Case Study:
Research indicated that treating certain foods with asparaginase (an enzyme that converts asparagine into other compounds) significantly reduced acrylamide levels during baking. The use of L-Asparagine-d3 allowed for precise tracking of asparagine levels and its conversion rates during these processes .
3.1. Mass Spectrometry
L-Asparagine-d3 serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its incorporation into analytical methods enhances the accuracy and reliability of quantifying L-asparagine in complex biological matrices.
Table 1: Comparison of Analytical Techniques Using L-Asparagine-d3
| Technique | Application | Advantages |
|---|---|---|
| GC-MS | Quantification of amino acids | High sensitivity and specificity |
| LC-MS | Analysis of food samples | Rapid analysis with minimal sample preparation |
| NMR | Structural elucidation | Provides detailed molecular information |
Pharmaceutical Research
L-Asparagine-d3 has implications in pharmaceutical research, particularly in drug development targeting metabolic pathways involving amino acids.
Case Study:
In a study focusing on drug interactions affecting amino acid metabolism, L-Asparagine-d3 was used to assess how certain pharmaceuticals influenced the levels and turnover rates of asparagine in vivo. This research provided insights into potential side effects and therapeutic outcomes associated with these drugs .
Mechanism of Action
L-Asparagine-d3 (hydrate) exerts its effects by mimicking the behavior of L-asparagine in biological systems. It is involved in the metabolic control of cell functions, particularly in nerve and brain tissue . The compound is metabolized by asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction . This process is crucial for the synthesis of proteins and other cellular components .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
L-Asparagine-d3 (hydrate) is a deuterated form of the non-essential amino acid L-asparagine, which plays a vital role in various biological processes. This compound is particularly significant in metabolic pathways, neurobiology, and therapeutic applications, especially in the treatment of certain cancers. This article explores the biological activity of L-Asparagine-d3 (hydrate), supported by data tables, case studies, and recent research findings.
- CAS Number : 2483831-59-8
- Molecular Formula : C₄H₈N₂O₄ (deuterated)
- Molecular Weight : 159.11 g/mol
- Purity : ≥99% deuterated forms
Role in Metabolism
L-Asparagine is crucial for the synthesis of proteins and nucleotides. It participates in the urea cycle and serves as a precursor for the synthesis of other amino acids. The deuterated variant, L-Asparagine-d3, is utilized in metabolic studies as a tracer to understand metabolic pathways better.
1. Cancer Treatment
L-Asparagine-d3 has garnered attention for its application in cancer therapy, particularly in the treatment of acute lymphoblastic leukemia (ALL). Bacterial L-asparaginases, which hydrolyze L-asparagine into aspartic acid and ammonia, are used therapeutically to reduce L-asparagine levels in the bloodstream. This reduction is detrimental to leukemic cells that rely heavily on this amino acid due to their low levels of asparagine synthetase activity .
2. Neurobiology
Research indicates that L-asparagine influences neurotransmitter synthesis and neuronal signaling pathways. It plays a role in modulating synaptic plasticity and may affect cognitive functions . The deuterated form can be used in neurobiological studies to trace metabolic pathways involving neurotransmitters.
Case Study 1: L-Asparaginase Therapy
A study examined the efficacy of L-asparaginase derived from E. coli in treating ALL. The study reported that patients receiving L-asparaginase therapy showed significant decreases in serum L-asparagine levels, leading to improved survival rates . The incorporation of isotopically labeled compounds like L-Asparagine-d3 helps researchers track the pharmacokinetics and metabolism of these therapies.
Case Study 2: Metabolic Tracing
In a metabolic tracing study involving ultramarathon runners, researchers utilized stable isotope-labeled amino acids, including L-Asparagine-d3, to analyze changes in amino acid levels post-exercise. Results indicated alterations in serum amino acid profiles, highlighting the importance of asparagine in muscle recovery and energy metabolism .
Research Findings
Recent studies have highlighted various aspects of L-Asparagine-d3's biological activity:
- Metabolic Pathways : Investigations into how deuterated amino acids affect metabolic flux have shown that L-Asparagine-d3 can provide insights into nitrogen metabolism and protein synthesis .
- Pharmacokinetics : The use of stable isotopes like L-Asparagine-d3 allows for detailed pharmacokinetic studies that can inform drug development processes by providing data on absorption, distribution, metabolism, and excretion (ADME) profiles .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing L-Asparagine-d3 (hydrate)?
- Methodology : Synthesis typically involves deuterium exchange reactions or enzymatic methods to replace three hydrogen atoms with deuterium at specified positions (e.g., 2,3,3-d3). Characterization should include nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration sites and isotopic purity, X-ray crystallography for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Hydration status can be determined via thermogravimetric analysis (TGA) or Karl Fischer titration .
- Data Considerations : Ensure baseline correction in NMR spectra to account for solvent interference, and validate isotopic purity using high-resolution MS with deuterium-specific fragmentation patterns .
Q. How can researchers verify the isotopic purity of L-Asparagine-d3 (hydrate) in metabolic tracer studies?
- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) coupled with stable isotope dilution assays. Deuterium incorporation can be quantified by comparing peak intensity ratios of deuterated vs. non-deuterated fragments. For in vitro studies, employ cell culture models with controlled asparagine-free media to trace deuterium uptake .
- Validation : Cross-reference results with synthetic standards (e.g., NIST-certified reference materials) and replicate experiments to minimize batch-to-batch variability .
Q. What are the critical storage conditions to maintain the stability of L-Asparagine-d3 (hydrate)?
- Methodology : Store lyophilized samples at -20°C in airtight containers with desiccants to prevent hydration/dehydration cycles. For solutions, use pH-stable buffers (e.g., phosphate-buffered saline) and avoid repeated freeze-thaw cycles. Monitor degradation via periodic HPLC analysis to detect hydrolysis or racemization .
Advanced Research Questions
Q. How does L-Asparagine-d3 (hydrate) facilitate the study of acrylamide formation pathways in food chemistry?
- Methodology : Use the deuterated compound in Maillard reaction models to track asparagine’s role in acrylamide generation. Isotopic labeling allows differentiation between asparagine-derived and alternative carbon sources via gas chromatography-pyrolysis-MS. Control reaction parameters (temperature, pH, reducing sugars) to isolate kinetic isotope effects .
- Data Contradictions : Discrepancies in acrylamide yields may arise from competing pathways (e.g., Strecker degradation) or solvent interactions. Use multi-variable regression models to deconvolute contributions from each factor .
Q. What experimental designs address contradictions in reported metabolic flux rates of deuterated asparagine in cancer cell models?
- Methodology : Employ ¹³C/²H dual-tracer experiments to distinguish asparagine utilization in glycolysis vs. glutaminolysis. Use CRISPR-edited cell lines (e.g., ASNS-knockouts) to eliminate confounding endogenous asparagine synthesis. Normalize flux data to cell-specific parameters (e.g., doubling time, nutrient uptake rates) .
- Troubleshooting : Inconsistent results may stem from isotopic dilution in media or cell-line heterogeneity. Validate tracer concentrations via intracellular metabolomics and optimize quenching protocols to arrest metabolic activity instantaneously .
Q. How can researchers validate the role of L-Asparagine-d3 (hydrate) in protein synthesis studies under hypoxic conditions?
- Methodology : Incorporate the deuterated amino acid into pulse-chase experiments with hypoxia-inducible factor (HIF)-activated cell lines. Use ribosome profiling or SILAC (stable isotope labeling by amino acids in cell culture) to quantify incorporation rates into nascent polypeptides. Pair with proteomic analysis to assess folding efficiency and post-translational modifications .
- Advanced Tools : Apply computational models (e.g., molecular dynamics simulations) to predict deuterium’s impact on protein structure and function, validated by circular dichroism or hydrogen-deuterium exchange MS .
Methodological Best Practices
Q. What protocols ensure reproducibility in deuterated asparagine studies across laboratories?
- Standardization : Adopt community-endorsed protocols (e.g., Metabolomics Standards Initiative guidelines) for sample preparation, instrument calibration, and data reporting. Share raw datasets and metadata in public repositories (e.g., MetaboLights) with detailed experimental conditions .
- Collaboration : Use inter-laboratory ring trials to identify and mitigate technique-specific biases, such as column selection in LC-MS or NMR probe variability .
Q. How should researchers address discrepancies between computational predictions and experimental data for deuterium kinetic isotope effects?
- Resolution Strategy : Perform sensitivity analyses to isolate variables (e.g., solvent polarity, enzyme kinetics). Validate computational models with experimental Arrhenius plots or transition-state theory-based simulations. Use error-propagation frameworks to quantify uncertainty in kinetic parameters .
Data Availability and Compliance
- Follow journal-specific data-sharing policies (e.g., Reviews in Inorganic Chemistry’s requirement for hyperlinked datasets) and GDPR-compliant repositories for sensitive data .
- Justify data restrictions (e.g., proprietary synthesis methods) in manuscripts and provide access protocols for independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
